9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers might investigate its effects on specific cancer cell lines, assess its cytotoxicity, and explore mechanisms of action .
- Studies may focus on its efficacy against specific viruses and its potential as a novel antiviral agent .
- Understanding its binding affinity and selectivity for different adenosine receptor subtypes would be relevant .
- Researchers might explore variations of this synthetic route, optimize yields, and investigate scalability .
- By assessing the structure-activity relationship (SAR), they can identify key features influencing biological activity .
Anticancer Therapy
Antiviral Properties
Adenosine Receptor Modulation
Synthetic Methodology Development
Structural Modifications and SAR Studies
Pharmacokinetics and Bioavailability
Mechanism of Action
Target of action
Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they can act as agonists or antagonists of adenosine receptors .
Mode of action
The interaction of these compounds with their targets can lead to a variety of effects. For instance, if the compound acts as an antagonist of a certain receptor, it can block the action of the natural ligand, leading to decreased activity of that receptor .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets adenosine receptors, it could affect pathways related to inflammation, neurotransmission, and cardiovascular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antagonist of a certain receptor, it could lead to decreased activity of that receptor, which could have various downstream effects depending on the role of that receptor in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-7-8-16-9-11-17(12-10-16)26-13-15(3)14-27-18-19(23-21(26)27)24(4)22(29)25(6-2)20(18)28/h9-12,15H,5-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCEXWLOQTCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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